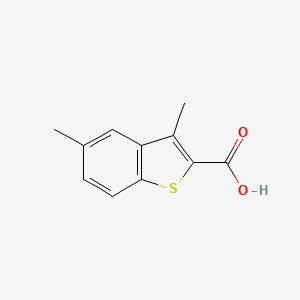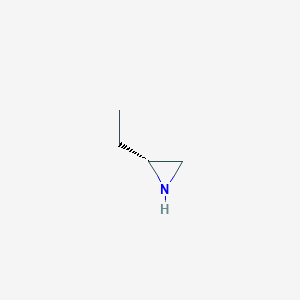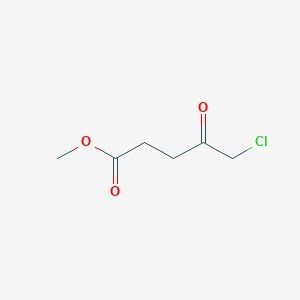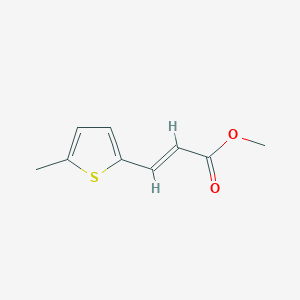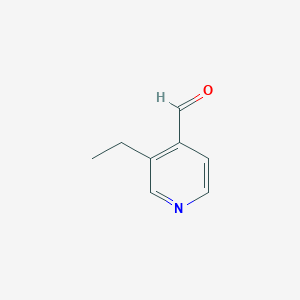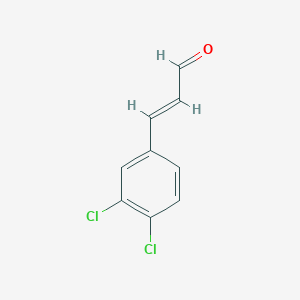
3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid
描述
“3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid” is a compound that belongs to the class of triazoles . Triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target .
Synthesis Analysis
The synthesis of triazole compounds involves a series of chemical reactions. For instance, new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR, 1 H-NMR, 13 C-NMR spectra, and HRMS can be used to unambiguously identify the synthesized compounds .Chemical Reactions Analysis
Triazole compounds can undergo a variety of chemical reactions. For instance, phenyl esters of α-azido acids react with trialkylphosphines in THF/H2O to give 5-substituted 2H-1,2,3-triazol-4-ols in very good yields .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound .科学研究应用
3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block for the synthesis of various organic compounds, including polymers, dendrimers, and peptides. This compound has also been used as a ligand for the synthesis of metal complexes, which have been studied for their potential applications in catalysis. Furthermore, this compound has been studied for its potential applications in drug delivery systems, imaging agents, and sensors.
作用机制
The mechanism of action of 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid is not fully understood. However, it is believed that this compound interacts with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Furthermore, this compound has been shown to have antibacterial properties, which can inhibit the growth of certain bacteria.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid in lab experiments is its versatility. This compound can be easily modified to incorporate different functional groups, which can be used to tailor its properties for specific applications. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell lines, which can limit its use in certain applications.
未来方向
There are several future directions for the study of 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid. One potential direction is the development of this compound-based materials for use in tissue engineering and regenerative medicine. This compound-based materials have been shown to have good biocompatibility and can be easily modified to incorporate different functional groups. Another potential direction is the development of this compound-based sensors for the detection of biomolecules, such as proteins and nucleic acids. This compound-based sensors have been shown to have high sensitivity and selectivity, which can be useful for the early detection of diseases. Furthermore, the development of this compound-based imaging agents for use in diagnostic imaging is another potential direction for future research. This compound-based imaging agents have been shown to have good biocompatibility and can be easily modified to incorporate different imaging modalities.
Conclusion:
In conclusion, this compound is a triazole-containing compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in various fields of scientific research. This compound has been shown to have various biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for the study of this compound, including the development of this compound-based materials, sensors, and imaging agents.
属性
IUPAC Name |
(E)-3-(2-phenyltriazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)7-6-9-8-12-14(13-9)10-4-2-1-3-5-10/h1-8H,(H,15,16)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDBQUZCLPBXSD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-Formylphenyl)propan-2-yl]acetamide](/img/structure/B3385183.png)
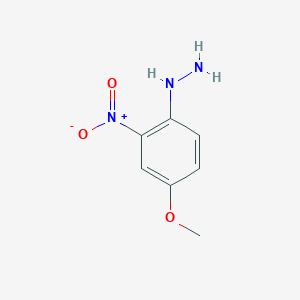

![2-Oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B3385206.png)
